molecular formula C16H24N2O B6957193 N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide

N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide

Cat. No.: B6957193
M. Wt: 260.37 g/mol
InChI Key: PJTZRRUWHOKYLJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide is a synthetic compound that features a pyrrolidine ring, a benzyl group, and an acetamide moiety

Properties

IUPAC Name

N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-15-10-7-11-18(15)13-16(19)17(2)12-14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZRRUWHOKYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1CC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or acetamide derivatives.

Scientific Research Applications

N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-pyrrolidone: Similar structure but lacks the acetamide moiety.

    N-methyl-2-pyrrolidone: Similar structure but lacks the benzyl group.

    2-ethylpyrrolidine: Similar structure but lacks the benzyl and acetamide groups.

Uniqueness

N-benzyl-2-(2-ethylpyrrolidin-1-yl)-N-methylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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